molecular formula C11H7FO2S B3095189 3-Fluoro-4-(thiophen-3-YL)benzoic acid CAS No. 1261942-50-0

3-Fluoro-4-(thiophen-3-YL)benzoic acid

Cat. No. B3095189
CAS RN: 1261942-50-0
M. Wt: 222.24 g/mol
InChI Key: KPTKXPLOWIWCMR-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(thiophen-3-YL)benzoic acid” is a compound that is likely to have a structure similar to that of 3-Fluorobenzoic acid . 3-Fluorobenzoic acid is an organic compound with the formula C7H5FO2. It is the meta form of fluorobenzoic acid. Its conjugate base is 3-fluorobenzoate .


Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years . A multi-step synthetic sequence can be used to create structurally diverse benzimidazole integrated benzoxazole and benzothiazoles . The reaction progress is often checked using pre-coated silica gel aluminium packed thin layer plates .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be similar to that of 3-Fluorobenzoic acid . The molecular weight of 3-Fluorobenzoic acid is 140.1118 .

Scientific Research Applications

Solar Energy Conversion

Research has demonstrated the effectiveness of fluorinated-benzothiadiazole spacers, which are structurally related to 3-Fluoro-4-(thiophen-3-yl)benzoic acid, in dye-sensitized solar cells (DSSCs). The introduction of fluorine atoms into the spacer segment significantly improves the short circuit current and open-circuit voltage in DSSCs, compared to fluorine-free dyes. This suggests a substituent effect of the fluorine atom on benzothiadiazole, enhancing solar energy conversion efficiency (Cho et al., 2014).

Antibacterial Agents

Fluorine-containing thiadiazolotriazinones, synthesized from 4-fluoro-benzoic acid derivatives, have shown promising antibacterial activities. These compounds, by incorporating fluorine and thiophene moieties, exhibit considerable activity against bacterial strains, indicating their potential as novel antibacterial agents (Holla et al., 2003).

Liquid Crystal Display (LCD) Technology

Derivatives of 3-(thiophen-3-yl)prop-2-enoic acid have been used to promote excellent photoalignment of commercial nematic liquid crystals. The study highlights how the fluoro-substituents and thiophene position affect the photoalignment of liquid crystals, demonstrating the material's potential application in LCD technology (Hegde et al., 2013).

Luminescence Sensitization

Thiophenyl-derivatized nitrobenzoic acid ligands have been studied for their ability to sensitize Eu(III) and Tb(III) luminescence. These compounds, when complexed with lanthanide ions, exhibit enhanced luminescence properties, suggesting their use in developing new luminescent materials (Viswanathan & Bettencourt-Dias, 2006).

Anticancer Activity

Thiophene acetyl salicylic acid esters have been synthesized and tested for their cytotoxic effects against cancer cell lines. The positional isomers of these compounds show significant activity, particularly against colon cancer cells, indicating their potential as cancer therapeutics (Ünver & Cantürk, 2017).

Chemical Sensing

Thiophene substituted 1,3,4-oxadiazoles have been evaluated for fluorescence quenching by aniline, demonstrating their potential as chemical sensors for detecting specific compounds in various solvents (Naik, Khazi, & Malimath, 2018).

Mechanism of Action

Target of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions .

Mode of Action

In the context of SM cross-coupling reactions, 3-Fluoro-4-(thiophen-3-YL)benzoic acid likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its use in sm cross-coupling reactions, it can be inferred that it plays a role in the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.

Result of Action

Its role in sm cross-coupling reactions suggests that it contributes to the formation of carbon-carbon bonds , which are crucial for the synthesis of a wide range of organic compounds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical groups could potentially influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

3-fluoro-4-thiophen-3-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2S/c12-10-5-7(11(13)14)1-2-9(10)8-3-4-15-6-8/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTKXPLOWIWCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688561
Record name 3-Fluoro-4-(thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261942-50-0
Record name 3-Fluoro-4-(thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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